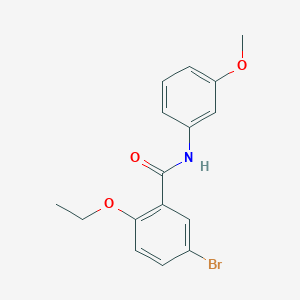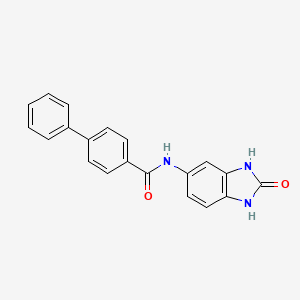![molecular formula C20H17N3O2 B4402831 N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide](/img/structure/B4402831.png)
N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide
描述
N-{4-[(2-phenylacetyl)amino]phenyl}nicotinamide (also known as PAAN) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAAN is a derivative of nicotinamide and has been synthesized using different methods.
科学研究应用
PAAN has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. PAAN has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. PAAN has also been shown to have neuroprotective effects and reduce inflammation in animal models.
作用机制
The mechanism of action of PAAN is not fully understood. However, it has been suggested that PAAN may exert its effects by modulating the expression of various genes and proteins involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects
PAAN has been shown to have a variety of biochemical and physiological effects. PAAN has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including matrix metalloproteinases and phosphatidylinositol 3-kinase. PAAN has also been shown to modulate the expression of various cytokines and chemokines involved in inflammation.
实验室实验的优点和局限性
PAAN has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, PAAN has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on PAAN. These include further studies on its mechanism of action, its potential applications in other diseases, and the development of new derivatives with improved efficacy and safety profiles. Additionally, the development of new methods for synthesizing PAAN and other derivatives may also be an area of future research.
Conclusion
In conclusion, PAAN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAAN has been synthesized using different methods and has been shown to have potential applications in cancer research, neurodegenerative diseases, and inflammation. PAAN has a variety of biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
属性
IUPAC Name |
N-[4-[(2-phenylacetyl)amino]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(13-15-5-2-1-3-6-15)22-17-8-10-18(11-9-17)23-20(25)16-7-4-12-21-14-16/h1-12,14H,13H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQNCHCHXPQHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide](/img/structure/B4402750.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4402777.png)
![1-{3-methoxy-4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402793.png)
![1-(4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4402802.png)
![N-methyl-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4402809.png)

![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4402822.png)
![4-(4-morpholinyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4402832.png)
![1-{4-[2-(diethylamino)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4402838.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4402843.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4402857.png)
![2-[(2-aminophenyl)thio]-N-(4-bromo-1-naphthyl)acetamide](/img/structure/B4402865.png)